1-Cyclopentylimidazolidine-2,4,5-trione
Overview
Description
WAY-621552 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure and properties, which make it a valuable subject of study.
Mechanism of Action
Target of Action
The primary targets of 1-Cyclopentylimidazolidine-2,4,5-trione are acetylcholinesterase and butyrylcholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions.
Mode of Action
This compound interacts with its targets by inhibiting the action of acetylcholinesterase and butyrylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, resulting in various physiological effects.
Biochemical Pathways
The inhibition of acetylcholinesterase and butyrylcholinesterase affects the cholinergic pathway. This pathway is involved in transmitting signals in the nervous system. By preventing the breakdown of acetylcholine, this compound prolongs the action of acetylcholine, enhancing the signal transmission in the cholinergic pathway .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced cholinergic transmission. This can lead to increased muscle contractions, heightened pain responses, and improved cognitive functions due to the increased levels of acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-621552 involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of WAY-621552 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: WAY-621552 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of WAY-621552 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of WAY-621552 depend on the specific reaction conditions and reagents used. These products can include derivatives with modified functional groups, which may exhibit different chemical and biological properties.
Scientific Research Applications
WAY-621552 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, WAY-621552 is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, the compound has industrial applications, including its use in the development of new materials and chemical processes.
Comparison with Similar Compounds
WAY-621552 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with analogous chemical structures or functional groupsSome similar compounds include WAY-622252 and other analogs used in the study of amyloid diseases and synucleinopathies .
Properties
IUPAC Name |
1-cyclopentylimidazolidine-2,4,5-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-6-7(12)10(8(13)9-6)5-3-1-2-4-5/h5H,1-4H2,(H,9,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMONZOKUDHZTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278631 | |
Record name | 1-Cyclopentyl-2,4,5-imidazolidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40408-47-7 | |
Record name | 1-Cyclopentyl-2,4,5-imidazolidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40408-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopentyl-2,4,5-imidazolidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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